Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine

Lipophilicity Membrane Permeability CNS Drug Design

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine (CAS 2024986-49-8) is a heterocyclic building block featuring a pyrazine core substituted with a chloro group at position 2 and a 4-cyclobutylpiperazine moiety at position The compound serves as a key intermediate in medicinal chemistry for synthesizing libraries targeting central nervous system disorders and kinase inhibition. Its computed physicochemical profile—including a XLogP3 of 1.9, zero hydrogen bond donors, and a topological polar surface area of 32.3 Ų—distinguishes it from simpler N-alkyl piperazinyl-pyrazine analogs and suggests improved passive membrane permeability and blood-brain barrier penetration potential.

Molecular Formula C12H17ClN4
Molecular Weight 252.74 g/mol
CAS No. 2024986-49-8
Cat. No. B1490955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine
CAS2024986-49-8
Molecular FormulaC12H17ClN4
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCN(CC2)C3=NC=CN=C3Cl
InChIInChI=1S/C12H17ClN4/c13-11-12(15-5-4-14-11)17-8-6-16(7-9-17)10-2-1-3-10/h4-5,10H,1-3,6-9H2
InChIKeyHAHNYKQHUCCGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine: A Differentiated Pyrazine Building Block for CNS and Kinase-Targeted Library Synthesis


2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine (CAS 2024986-49-8) is a heterocyclic building block featuring a pyrazine core substituted with a chloro group at position 2 and a 4-cyclobutylpiperazine moiety at position 3. The compound serves as a key intermediate in medicinal chemistry for synthesizing libraries targeting central nervous system disorders and kinase inhibition [1]. Its computed physicochemical profile—including a XLogP3 of 1.9, zero hydrogen bond donors, and a topological polar surface area of 32.3 Ų—distinguishes it from simpler N-alkyl piperazinyl-pyrazine analogs and suggests improved passive membrane permeability and blood-brain barrier penetration potential [2].

Why N-Alkyl Piperazinyl-Pyrazine Analogs Cannot Be Interchanged for CNS and Permeability-Driven Projects


Closely related analogs such as the unsubstituted piperazine (CAS 85386-99-8) and the N-methylpiperazine (CAS 313657-05-5) derivatives differ markedly in key physicochemical parameters that govern passive permeability and CNS exposure. The cyclobutyl substitution eliminates the hydrogen bond donor present in the unsubstituted piperazine, reduces topological polar surface area, and increases lipophilicity—three established determinants of membrane permeation and blood-brain barrier partitioning [1][2]. These computed differences create a functional barrier to generic substitution when a screening collection or lead optimization program is designed around a specific physicochemical space [3]. Direct experimental comparator data for this specific compound remain absent from the accessible public literature as of the search date.

Quantitative Differentiation Evidence: 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine vs. In-Class Analogs


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted and N-Methyl Piperazine Analogs

The computed partition coefficient (XLogP3) for 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is 1.9, representing a 1.4 log unit increase over the unsubstituted piperazine analog (XLogP3 0.5) and a 0.9 log unit increase over the N-methylpiperazine analog (XLogP3 1.0) [1][2][3]. Increased lipophilicity within the optimal CNS range (typically XLogP 1-4) is correlated with enhanced passive membrane permeability and blood-brain barrier penetration [4].

Lipophilicity Membrane Permeability CNS Drug Design

Elimination of Hydrogen Bond Donor vs. Unsubstituted Piperazine Analog for Improved CNS Permeability

The cyclobutylpiperazine substituent results in a hydrogen bond donor (HBD) count of 0, compared to 1 HBD for the unsubstituted piperazine analog (CAS 85386-99-8) [1][2]. In the CNS Multiparameter Optimization (MPO) desirability score, each HBD adds a penalty, as HBD count is inversely correlated with passive brain penetration [3]. The N-methyl analog also has 0 HBD but lacks the steric and lipophilic bulk of cyclobutyl.

Hydrogen Bond Donor CNS MPO Blood-Brain Barrier

Reduced Topological Polar Surface Area (TPSA) vs. Unsubstituted Piperazine Analog

The topological polar surface area (TPSA) of 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is 32.3 Ų, which is 8.8 Ų lower than the unsubstituted piperazine analog (TPSA 41.1 Ų) [1][2]. A TPSA below 60-70 Ų is generally favorable for oral absorption, and values below 40 Ų are associated with good blood-brain barrier penetration [3]. The N-methyl and N-cyclopropyl analogs also exhibit TPSA of 32.3 Ų, suggesting this benefit is shared among N-substituted variants lacking the secondary amine.

Polar Surface Area Membrane Permeability Oral Bioavailability

Cyclobutylpiperazine Moiety Enables Sub-Nanomolar KDM2B Inhibition in Analogous Scaffolds

Although direct KDM2B assay data for this specific building block are not available, the 4-cyclobutylpiperazin-1-yl pharmacophore appears in potent KDM2B inhibitors disclosed in patent US10202354. Example 87, (2-chlorophenyl)-[2-(4-cyclobutylpiperazin-1-yl)-4,5-dihydroimidazol-1-yl]methanone, achieved an IC50 of 2.23 nM against full-length KDM2B demethylase activity, while Example 91 achieved IC50 11.5 nM and the highly optimized Example 16 reached 0.034 nM [1][2][3]. This class-level evidence suggests that the cyclobutylpiperazine group can engage the KDM2B binding site productively, though confirmation with the target compound is required.

KDM2B Epigenetics Histone Demethylase Cyclobutylpiperazine Pharmacophore

Differentiated Synthetic Versatility via 2-Chloro Handle for Late-Stage Functionalization

The 2-chloro substituent on the pyrazine ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) [1]. The cyclobutylpiperazine group at position 3 remains inert under these conditions, enabling selective elaboration at position 2. This orthogonal reactivity is shared with the N-methyl, N-cyclopropyl, and unsubstituted piperazine analogs but is combined with the unique cyclobutyl steric and lipophilic profile [2]. The compound is commercially available at 98% purity from multiple vendors, supporting reproducible SAR campaigns .

Cross-Coupling Building Block SAR Library Nucleophilic Aromatic Substitution

High-Value Application Scenarios for 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine Based on Differential Evidence


CNS Penetrant Kinase Inhibitor Lead Optimization

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is best deployed as a core scaffold for CNS-targeted kinase inhibitor programs. Its computed XLogP3 of 1.9, zero HBD count, and low TPSA of 32.3 Ų align with established CNS MPO desirability criteria [1]. The chloro group provides a handle for the introduction of hinge-binding motifs via cross-coupling, while the cyclobutyl group offers steric differentiation from simpler N-alkyl analogs, potentially addressing kinase selectivity challenges.

Epigenetic Probe Discovery Targeting KDM2B Demethylase

The cyclobutylpiperazine moiety has been validated in potent KDM2B inhibitors (IC50 range 0.034–11.5 nM) from patent US10202354 [2]. This building block enables the construction of focused libraries exploring the pyrazine-linked chemotype for KDM2B, with the 2-chloro position available for iterative SAR optimization.

Physicochemical Property-Driven Fragment or Building Block Library Design

For organizations building a property-diverse building block collection, this compound fills a specific niche: MW ~253 Da, XLogP3 ~1.9, TPSA 32.3 Ų, and 0 HBD [1]. This combination is not replicated by the methyl, cyclopropyl, or unsubstituted piperazine analogs, making it a non-redundant addition to screening decks designed for multiparameter lead generation [3].

Scaffold-Hopping from Pyrimidine to Pyrazine Kinase Inhibitors

For projects seeking to replace a pyrimidine core with a pyrazine to modulate electron density and hydrogen-bonding patterns, the 2-chloro-3-cyclobutylpiperazinyl-pyrazine scaffold offers a direct entry point. The differentiated electronics of the pyrazine ring compared to pyrimidine, combined with the steric profile of cyclobutyl, can be exploited to escape existing intellectual property or to tune kinase selectivity [4].

Quote Request

Request a Quote for 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.